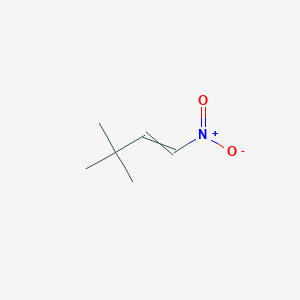
3,3-Dimethyl-1-nitro-but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-nitro-but-1-ene: is an organic compound with the molecular formula C6H11NO2 . It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitro-but-1-ene can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-1-butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-1-nitro-but-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 3,3-dimethyl-1-amino-but-1-ene.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chlorine-promoted silver (Ag) catalysts are commonly used for selective oxidation reactions.
Reduction: Hydrogenation using palladium (Pd) catalysts is a typical method for reducing nitro groups.
Substitution: Various nucleophiles can be used to substitute the nitro group, depending on the desired product.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Alkenes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dimethyl-1-nitro-but-1-ene is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-nitro-but-1-ene involves its reactivity with various chemical reagents. For example, in oxidation reactions, the nitro group can be converted to an epoxide through the action of chlorine-promoted silver catalysts. In reduction reactions, the nitro group is hydrogenated to form an amine. The compound’s reactivity is influenced by the electronic and steric effects of the nitro group and the butene backbone.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-butene: A structurally similar compound without the nitro group.
2,2-Dimethyl-3-butene: Another isomer with a different arrangement of methyl groups.
Trimethylvinylmethane: A related compound with a similar carbon skeleton.
Comparison: 3,3-Dimethyl-1-nitro-but-1-ene is unique due to the presence of the nitro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, this compound can undergo specific reactions such as nitration, reduction, and substitution, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3,3-dimethyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3 |
InChI-Schlüssel |
MAWMSYJASPQMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
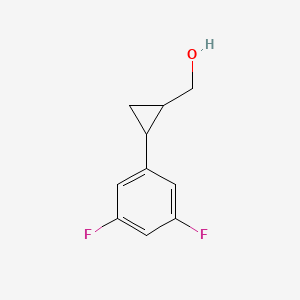
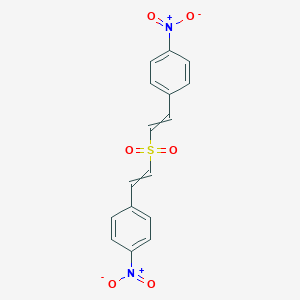
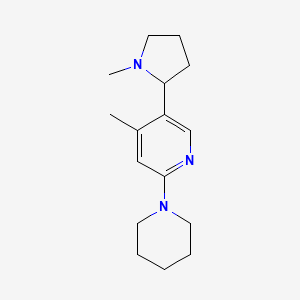
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)
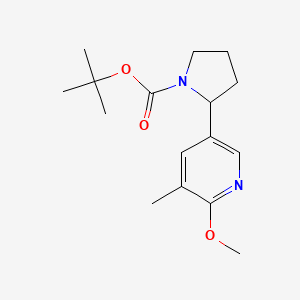

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)



![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

